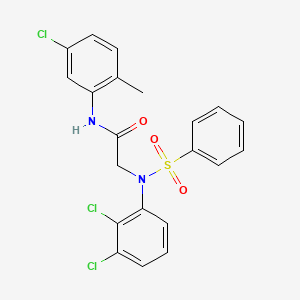![molecular formula C25H28F3NO3 B5144640 ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5144640.png)
ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a piperidine derivative that exhibits unique properties, making it a promising candidate for drug discovery and development.
科学的研究の応用
Ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate has shown potential applications in various fields of research, including medicinal chemistry, neuropharmacology, and drug discovery. This compound has been reported to exhibit significant activity against various cancer cell lines, making it a promising candidate for anticancer drug development. Additionally, this compound has shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to modulate neurotransmitter systems.
作用機序
The mechanism of action of ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways and neurotransmitter systems in the body. For example, this compound has been reported to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of dopamine and acetylcholine receptors, which are involved in various neurological processes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been reported to modulate neurotransmitter systems, leading to improved cognitive function and memory performance.
実験室実験の利点と制限
The advantages of using ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate in lab experiments include its unique properties, such as its ability to modulate various signaling pathways and neurotransmitter systems. Additionally, this compound has shown promising activity against various cancer cell lines, making it a potential candidate for anticancer drug development. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
将来の方向性
There are several future directions for research on ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate. One direction is to further investigate the mechanism of action of this compound and its potential applications in drug discovery and development. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its availability and scalability. Finally, future studies could explore the potential of this compound as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
合成法
The synthesis of ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate involves a multistep process that requires specific reagents and conditions. The synthesis begins with the reaction of 3-acetylbenzaldehyde with 2-(trifluoromethyl)benzylamine to form the corresponding imine intermediate. The imine intermediate is then reduced with sodium borohydride to produce the amine. The amine is then reacted with ethyl 4-piperidinecarboxylate in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product.
特性
IUPAC Name |
ethyl 1-[(3-acetylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F3NO3/c1-3-32-23(31)24(16-21-8-4-5-10-22(21)25(26,27)28)11-13-29(14-12-24)17-19-7-6-9-20(15-19)18(2)30/h4-10,15H,3,11-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSQHBUITIQGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=CC=C2)C(=O)C)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-4,4,4-trifluoro-N-(2-methoxyethyl)butanamide](/img/structure/B5144592.png)


![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5144611.png)

![1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5144631.png)

![1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone}](/img/structure/B5144643.png)
![N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5144651.png)
![(2,6-dichloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5144663.png)
![N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5144664.png)
![1-(3-chlorophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5144672.png)
![(3,4-dimethoxybenzyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5144679.png)